4-[(2-Methoxyphenyl)methylsulfanyl]pyridine
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Overview
Description
4-[(2-Methoxyphenyl)methylsulfanyl]pyridine is an organic compound that features a pyridine ring substituted with a methoxyphenylmethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methoxyphenyl)methylsulfanyl]pyridine typically involves the reaction of 4-chloropyridine with 2-methoxybenzyl mercaptan under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction proceeds via nucleophilic substitution, where the mercaptan group displaces the chlorine atom on the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methoxyphenyl)methylsulfanyl]pyridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[(2-Methoxyphenyl)methylsulfanyl]pyridine has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of enzyme interactions or receptor binding.
Industry: Used in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[(2-Methoxyphenyl)methylsulfanyl]pyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxyphenylmethylsulfanyl group can enhance the compound’s binding affinity and specificity for its molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Methoxyphenyl)methylsulfanyl]benzene
- 4-[(2-Methoxyphenyl)methylsulfanyl]thiophene
- 4-[(2-Methoxyphenyl)methylsulfanyl]furan
Uniqueness
4-[(2-Methoxyphenyl)methylsulfanyl]pyridine is unique due to the presence of the pyridine ring, which imparts distinct electronic properties compared to benzene, thiophene, or furan analogs. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.
Properties
CAS No. |
646511-24-2 |
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Molecular Formula |
C13H13NOS |
Molecular Weight |
231.32 g/mol |
IUPAC Name |
4-[(2-methoxyphenyl)methylsulfanyl]pyridine |
InChI |
InChI=1S/C13H13NOS/c1-15-13-5-3-2-4-11(13)10-16-12-6-8-14-9-7-12/h2-9H,10H2,1H3 |
InChI Key |
JGBNNAJMZNGOBP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CSC2=CC=NC=C2 |
Origin of Product |
United States |
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